molecular formula C15H10Cl2N4S B12019661 4-((2-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 160284-98-0

4-((2-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12019661
CAS No.: 160284-98-0
M. Wt: 349.2 g/mol
InChI Key: OHQSFZHLLCFMMS-GIJQJNRQSA-N
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Description

4-((2-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-((2-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells. In cancer research, it has been shown to inhibit enzymes involved in DNA replication and repair, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-((2-Chlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Chlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-((2-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the specific positioning of the chlorophenyl groups. This positioning can influence its reactivity, biological activity, and overall stability, making it a compound of interest for further research and development.

Properties

CAS No.

160284-98-0

Molecular Formula

C15H10Cl2N4S

Molecular Weight

349.2 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(2-chlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10Cl2N4S/c16-12-7-3-1-5-10(12)9-18-21-14(19-20-15(21)22)11-6-2-4-8-13(11)17/h1-9H,(H,20,22)/b18-9+

InChI Key

OHQSFZHLLCFMMS-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)Cl

Origin of Product

United States

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